Furan, methylpentyl- is a derivative of furan, a five-membered heterocyclic compound containing four carbon atoms and one oxygen atom. This compound is recognized for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecular formula of furan, methylpentyl- is , with a molecular weight of 152.23 g/mol. The compound is classified under the category of furan derivatives, which are known for their aromatic properties and reactivity in organic synthesis .
The synthesis of furan, methylpentyl- can be achieved through several established methods:
The synthesis typically requires specific reaction conditions, including temperature control and the presence of catalysts to facilitate cyclization or substitution reactions. For instance, the Paal-Knorr synthesis generally operates under acidic conditions to promote the formation of the furan ring from diketone precursors .
Furan, methylpentyl- features a unique structure characterized by its five-membered ring with alternating double bonds. The structural representation can be summarized as follows:
Property | Value |
---|---|
CAS Number | 61215-77-8 |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
InChI | InChI=1S/C10H16O/c1-3-4-5-6-10-9(2)7-8-11-10/h7-8H,3-6H2,1-2H3 |
Furan, methylpentyl- is involved in various chemical reactions:
The conditions for these reactions vary significantly:
Furan, methylpentyl- exhibits distinct physical properties:
The chemical properties include:
Relevant data from studies indicate that variations in synthesis methods can affect these properties significantly .
Furan, methylpentyl-, along with its derivatives, has numerous applications in scientific research and industry:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3